4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Overview
Description
BDF 9148 is a Na(+)-channel modulator as well as a congener of DPI 201-106, and was found to increase the contractile force of guinea-pig atria and papillary muscles.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Research has shown various methods of synthesizing related indole-carbonitrile compounds, demonstrating diverse chemical reactivities and potential for forming complex heterocyclic structures. For example, studies have detailed the synthesis of compounds like 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile and similar derivatives (Abdallah, 2007).
Chemical Reactions and Derivatives
These compounds show a range of reactivities, forming various derivatives through reactions with other chemical entities. This includes the formation of pyrazole, pyrimidine, and pyridine derivatives through various chemical processes (Yang, 2009).
Potential Biological Activities
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated indole-carbonitrile derivatives for their antimicrobial and antifungal properties. These studies have shown promising results in inhibiting microbial growth, suggesting potential applications in developing new antimicrobial agents (Alam et al., 2012).
Antitumor and Cytotoxic Activities
Research on similar compounds has indicated potential antitumor and cytotoxic activities. These compounds have been evaluated against various cancer cell lines, showing inhibitory effects that could lead to applications in cancer research and therapy (Ramadan, El‐Helw, & Sallam, 2019).
Anti-inflammatory Properties
Some indole-carbonitrile derivatives have been tested for anti-inflammatory activities. These studies indicate that they can be effective in reducing inflammation, which could have implications for treating inflammatory diseases (Ismail et al., 2007).
properties
CAS RN |
120838-62-2 |
---|---|
Product Name |
4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile |
Molecular Formula |
C28H27N3O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |
InChI Key |
KQQFGABYYXEKDM-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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